N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3671783
CAS Number:
Molecular Formula: C18H18ClF3N2O3S
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel synthetic compound belonging to the imidazolidin-2-1,3-disubstituted derivative class. This class of compounds has shown potential as CYP17 inhibitors. CYP17 is an enzyme involved in steroid hormone biosynthesis, and its inhibition is a potential target for treating certain types of cancer.

Applications

Based on the provided papers, the main scientific application of N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential as a CYP17 inhibitor. This suggests possible uses in scientific research investigating:

Compound Description: This compound exhibited good antimicrobial potential with low hemolytic activity. []

Relevance: This compound shares the 3,5-dimethylphenyl moiety with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Both compounds also contain a sulfonamide group, suggesting potential similarities in their biological activities or mechanisms of action.

N-(5-chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]

Compound Description: This compound, also known as NS1738, is a type I α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM). In studies, it did not demonstrate antinociceptive effects in persistent pain models in mice. []

Relevance: This compound shares the 2-chloro-5-(trifluoromethyl)phenyl moiety with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This shared structural feature might indicate similarities in their binding affinities or interactions with biological targets.

1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)

Compound Description: This compound, known as PNU-120596, is a type II α7 nAChR PAM. It exhibited significant antinociception effects in persistent pain models in mice, suggesting potential therapeutic applications for pain management. []

Relevance: While not directly sharing any specific moieties with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound highlights the importance of investigating different chemical classes of α7 nAChR PAMs, as they can possess distinct pharmacological profiles. This information can guide the development of new and improved pain medications based on the modulation of α7 nAChRs.

N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4j)

Compound Description: This compound demonstrated potent herbicidal activity against Digitaria adscendens and Amaranthus retroflexus. It exhibited a 98% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L−1. []

Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl group and methylsulfonyl group with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity may suggest shared physicochemical properties or potential for interactions with specific biological targets.

Fluridone {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone}

Compound Description: Fluridone is a herbicide that affects plant growth, soluble protein levels, hydroxyphenolic compound levels, and chlorophyll content in soybean seedlings. [, ]

Relevance: This compound features a 3-(trifluoromethyl)phenyl group, similar to the 2-chloro-5-(trifluoromethyl)phenyl moiety in N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity might suggest shared physicochemical properties or potential for interactions with specific biological targets, although their biological activities differ significantly. ,

2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid

Compound Description: Also known as Flufenamic acid (FFA), this compound enhances the activity of TREK1 potassium channels. []

Relevance: This compound contains the 3-(trifluoromethyl)phenyl moiety, analogous to the 2-chloro-5-(trifluoromethyl)phenyl group present in N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. The presence of this shared pharmacophore suggests a potential for similar biological activities or interaction with biological targets.

2-(2,3-Dimethylphenyl)aminobenzoic acid

Compound Description: Known as Mefenamic acid (MFA), this compound is a fenamate drug known to enhance the activity of TREK1 potassium channels. []

Relevance: This compound is structurally similar to N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide due to the presence of the 2,3-dimethylphenyl moiety. This similarity suggests a potential for shared interactions with biological targets, particularly those involving the 2,3-dimethylphenyl pharmacophore.

2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid

Compound Description: Referred to as Niflumic acid (NFA), this compound belongs to the fenamate class of drugs and is known for its ability to enhance the activity of TREK1 potassium channels. []

Relevance: Similar to N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound contains a 3-(trifluoromethyl)phenyl moiety. This shared structural feature implies a potential for similar biological activities or interactions with biological targets, particularly those involving the 3-(trifluoromethyl)phenyl pharmacophore.

2-(2-(2,6-Dichlorophenylamino)phenyl)acetic acid

Compound Description: This compound, diclofenac, belongs to the fenamate class of drugs and is known to enhance the activity of TREK1 potassium channels. []

Relevance: Though not sharing a direct structural moiety with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound is included in the discussion of fenamates' effects on TREK1 potassium channels. This suggests a possible shared mechanism of action or similar pharmacological effects despite the structural differences.

(5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine (BL-1249)

Compound Description: BL-1249 is an experimental drug structurally related to fenamates. It is a potent activator of TREK1 potassium channels. []

Relevance: While not directly sharing any specific moieties with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound highlights the potential for structural modifications to fenamates to achieve greater potency in activating TREK1 potassium channels. This information can be used to guide the design of new drugs targeting these channels.

5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: This is a high-affinity CXCR3 antagonist with a rigid, elongated structure and two basic groups. It binds to CXCR3, extending from the minor pocket into the major pocket of the transmembrane domains. []

Relevance: While VUF11211 does not share specific moieties with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, it exemplifies the diversity of chemical structures that can target G protein-coupled receptors (GPCRs). Studying different chemical classes of GPCR antagonists like VUF11211 can help in understanding the structural requirements for high affinity binding and functional antagonism, which can be applied to designing new antagonists for other GPCRs.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist that lacks basic groups. It anchors in the transmembrane minor pocket of CXCR3, demonstrating an alternative binding mode compared to VUF11211. []

Relevance: This compound shares the 4-fluoro-3-(trifluoromethyl)phenyl moiety with N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity highlights the importance of the 3-(trifluoromethyl)phenyl group, potentially for interacting with specific amino acid residues within the binding pockets of their respective targets.

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)

Compound Description: This novel naphthofuran compound inhibits liver tumor growth by inactivating STAT3 through direct binding to HNF4α. []

Relevance: This compound showcases a structurally distinct scaffold from N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, despite both containing a 3,5-bis(trifluoromethyl)phenyl substituent. This underscores the diverse chemical structures that can be employed to achieve specific biological activities and target different protein families.

Properties

Product Name

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C18H18ClF3N2O3S

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C18H18ClF3N2O3S/c1-11-5-4-6-15(12(11)2)23-17(25)10-24(28(3,26)27)16-9-13(18(20,21)22)7-8-14(16)19/h4-9H,10H2,1-3H3,(H,23,25)

InChI Key

HXFRLMUDIRBEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.